molecular formula C10H13FO B1375213 3-(4-Fluorophenyl)-2-methylpropan-1-ol CAS No. 1186584-31-5

3-(4-Fluorophenyl)-2-methylpropan-1-ol

Cat. No. B1375213
CAS RN: 1186584-31-5
M. Wt: 168.21 g/mol
InChI Key: NQMVLEBAJBXAOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and spectral data. Computational methods can also be used to predict these properties .

Scientific Research Applications

Chromatographic Separation and Asymmetric Synthesis

  • Resolution and Configuration Determination: The compound has been utilized in the resolution of nonsteroidal antiandrogens via chromatographic separation. This process involved the separation of diastereomeric esters of the precursor thioether and hydrolysis and oxidation of isolated enantiomers. Additionally, asymmetric synthesis methods have been applied to establish the absolute configuration of potent enantiomers (Tucker & Chesterson, 1988).

Cyclization Reactions in Organic Synthesis

  • Chroman Synthesis: 3-(o-Fluorophenyl)propan-1-ol, a related compound, has been used for the cyclization to chroman through chromium tricarbonyl complexes or actions of certain rhodium cations (Houghton, Voyle & Price, 1980).

Crystal Structure and Characterization

  • Crystal Characterization: A crystal of a related compound, 2-methylpropan-2-aminium methyl phosphonate, has been synthesized and characterized using various techniques like NMR, IR, MS, and X-ray single-crystal determination. This research contributes to understanding the molecular structure and properties (Gao Yu, 2014).

Atmospheric Chemistry and Environmental Impact

  • Hydroxyl Radical Reactions: Studies have been conducted on the reaction products of hydroxyl radical-initiated reactions of volatile vegetative emissions involving 2-methyl-3-buten-2-ol, a compound structurally similar to 3-(4-Fluorophenyl)-2-methylpropan-1-ol. This research provides insights into atmospheric chemistry and potential environmental impacts (Reisen, Aschmann, Atkinson & Arey, 2003).

Tropospheric Degradation Study

  • Chemical Reactivity in the Troposphere: A study on 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, explored its reactivity in the troposphere. This investigation provided valuable data on the kinetics and mechanisms of reactions involving this class of compounds in atmospheric conditions (Carrasco, Doussin, Picquet-Varrault & Carlier, 2006).

Biofuel Research

  • Anti-Knock Properties in Biofuels: Research has explored the anti-knock properties of biofuels derived from microorganism metabolism, such as 2-methylpropan-1-ol (isobutanol), for use as additives in spark ignition engines. This study contributes to the development of sustainable biofuel alternatives (Mack, Rapp, Broeckelmann, Lee, Lee & Dibble, 2014).

Enzyme Engineering for Biofuel Production

  • Anaerobic Biofuel Production: Engineered ketol-acid reductoisomerase and alcohol dehydrogenase have been developed to enable anaerobic production of 2-methylpropan-1-ol (isobutanol) in Escherichia coli. This represents a significant advance in the efficient production of biofuels through microbial pathways (Bastian, Liu, Meyerowitz, Snow, Chen & Arnold, 2011).

Applications in Medicinal Chemistry

  • Potential Antipsychotic Agents: A series of novel compounds, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, were synthesized and evaluated for their potential antipsychotic properties. These compounds, derived from a similar structural framework, showed promising results in behavioral animal tests and represented a new class of potential antipsychotic agents (Wise et al., 1987).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and any physiological effects it induces .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

This involves proposing further studies that could be conducted on the compound. This could include potential applications, modifications to improve its properties, or further investigations into its mechanism of action .

properties

IUPAC Name

3-(4-fluorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMVLEBAJBXAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2-methylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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